molecular formula C9H12BrNO B14839332 4-Bromo-3-(tert-butoxy)pyridine

4-Bromo-3-(tert-butoxy)pyridine

Cat. No.: B14839332
M. Wt: 230.10 g/mol
InChI Key: INVSWHKRYHJULI-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butoxy)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom at the fourth position and a tert-butoxy group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(tert-butoxy)pyridine typically involves the bromination of 3-(tert-butoxy)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-3-(tert-butoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butoxy)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Bromo-2-(tert-butoxy)pyridine: Similar structure but with the tert-butoxy group at the second position.

    3-Bromo-4-(tert-butoxy)pyridine: Similar structure but with the bromine atom at the third position.

    4-Chloro-3-(tert-butoxy)pyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-3-(tert-butoxy)pyridine is unique due to the specific positioning of the bromine and tert-butoxy groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3

InChI Key

INVSWHKRYHJULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1)Br

Origin of Product

United States

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